molecular formula C23H16Cl3N3O B2736608 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide CAS No. 477713-25-0

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2736608
CAS RN: 477713-25-0
M. Wt: 456.75
InChI Key: IUOWQUWWXASUOQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H16Cl3N3O and its molecular weight is 456.75. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One study delves into the molecular interaction of "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716; 1) with the CB1 cannabinoid receptor. The paper discusses conformational analysis around the pyrazole C3 substituent and proposes that the unique region occupied by the C5 aromatic ring might contribute to antagonist activity, potentially influencing either neutral antagonist or inverse agonist activity based on interaction with the receptor (Shim et al., 2002).

Structural and Functional Insights

Research on derivatives of pyrazole compounds provides structural insights and potential applications. For instance, derivatives like "methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo [4′,3′:5,6] pyrano [2,3-d] pyrimidine-3-carboxylate" showcase synthetic methodologies that could be extrapolated to the study compound for various applications including materials science and drug design (Yadav et al., 2021).

Potential Antiobesity Activity

Another study focuses on analogs of diaryl dihydropyrazole-3-carboxamides, demonstrating significant body weight reduction in vivo due to CB1 antagonistic activity. This highlights the potential of pyrazole derivatives in developing treatments for obesity and related metabolic disorders (Srivastava et al., 2007).

Computational and Structural Analysis

A comprehensive study conducted on "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid" emphasizes the importance of accurate structural determination to identify regioisomers and their implications in drug development and materials science (Kumarasinghe et al., 2009).

Corrosion Inhibition Performance

Investigations into pyrazole derivatives also reveal their utility in corrosion inhibition for mild steel in acidic solutions. Such studies provide a basis for the potential use of "5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide" in industrial applications, particularly in the development of new corrosion inhibitors (Yadav et al., 2016).

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl3N3O/c1-14-2-9-18(10-3-14)29-22(15-4-6-16(24)7-5-15)13-21(28-29)23(30)27-20-11-8-17(25)12-19(20)26/h2-13H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOWQUWWXASUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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